Zinc phytate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexazinc;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Zn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGJAFDJPBTRSB-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O24P6Zn6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-51-5 | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), hexazinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Natural occurrence of zinc phytate in plant seeds

An In-depth Technical Guide on the Natural Occurrence of Zinc Phytate in Plant Seeds

Introduction

Phytic acid, or myo-inositol hexakisphosphate (IP6), is the primary storage form of phosphorus in the seeds of most plants, including cereals, legumes, nuts, and oilseeds.[1][2] In its salt form, it is known as phytate. The phytic acid molecule possesses a strong chelating ability, allowing it to form stable complexes with essential mineral cations such as zinc, iron, calcium, and magnesium.[1][3] The resulting complex, this compound, renders zinc biologically unavailable for absorption in the digestive tract of monogastric animals, including humans, who lack the necessary phytase enzyme to break down the phytate molecule.[1][3]

This characteristic has classified phytic acid as an antinutrient, and the molar ratio of phytate to zinc in foods is a critical determinant of zinc bioavailability.[4][5][6] Understanding the natural occurrence, distribution, and quantification of this compound in plant seeds is therefore of paramount importance for researchers in nutrition, plant science, and drug development. This guide provides a technical overview of this compound in plant seeds, focusing on its quantitative analysis, the experimental protocols for its determination, and its biological significance.

Occurrence and Distribution in Seeds

Phytic acid accumulates in seeds during their developmental and maturation stages, where it serves as a vital store of phosphorus, cations, and myo-inositol, all of which are mobilized to support seedling growth during germination.[1][7][8] The distribution of phytate within the seed is species-dependent.

-

Cereals: In grains like wheat, rice, and barley, approximately 80% of the phytic acid is concentrated in the aleurone layer and the bran.[1]

-

Maize: In contrast, maize stores about 80% of its phytate in the embryo and scutellum.[1]

-

Legumes: In legume seeds, such as the common bean, over 95% of the phytic acid is found in the cotyledons.[1]

This localization directly impacts the zinc distribution within the seed, as zinc is often co-localized with phytate in insoluble crystalline structures known as globoids.

Quantitative Data of Zinc and Phytate in Plant Seeds

The concentration of both phytic acid and zinc varies significantly across different types of plant seeds. This variation is influenced by genetic factors, soil composition, and agricultural practices such as zinc fertilization.[5][9] The tables below summarize the quantitative content of phytic acid and zinc in various seeds.

Table 1: Phytic Acid and Zinc Content in Selected Plant Seeds

| Seed Type | Plant Species | Phytic Acid ( g/100g DW) | Zinc (mg/100g DW) | Reference(s) |

|---|---|---|---|---|

| Legumes | ||||

| Peanut | Arachis hypogaea | 0.71 - 2.77 | 3.3 - 6.9 | [10] |

| Soybean | Glycine max | 1.00 - 2.22 | - | [2] |

| Mung Bean | Vigna radiata | - | - | [11] |

| Common Bean | Phaseolus vulgaris | 0.29 - 1.78 | - | [12] |

| Lentil | Lens culinaris | - | 3.15 | [13] |

| Pea | Pisum sativum | 0.16 - 1.23 | - | [14] |

| Cereals | ||||

| Wheat | Triticum aestivum | 0.8 - 1.3 | 0.7 - 2.3 | [9] |

| Maize (Corn) | Zea mays | 0.7 - 2.2 | - | [2] |

| Rice (Brown) | Oryza sativa | 0.1 - 1.1 | - | [2] |

| Rice Bran | Oryza sativa | 2.6 - 8.7 | - | [2] |

| Nuts & Oilseeds | ||||

| Almond | Prunus dulcis | 0.4 - 9.4 | - | [2][11] |

| Brazil Nut | Bertholletia excelsa | 0.3 - 6.3 | - | [2] |

| Sesame Seed | Sesamum indicum | 1.4 - 5.4 | - | [2] |

| Flaxseed | Linum usitatissimum | - | 4.3 (approx.) |[15] |

Note: DW = Dry Weight. Values can vary significantly based on cultivar and growing conditions.

Phytate:Zinc Molar Ratio and Bioavailability

The inhibitory effect of phytic acid on zinc absorption is best estimated by the phytate:zinc molar ratio.[5] This ratio is a more accurate predictor of zinc bioavailability than the absolute content of either component alone. The World Health Organization (WHO) has established thresholds to classify zinc bioavailability based on this ratio.[5]

Table 2: Phytate:Zinc Molar Ratio and Estimated Zinc Bioavailability

| Molar Ratio [Phytate]:[Zn] | Estimated Zinc Absorption | Bioavailability Level | Reference(s) |

|---|---|---|---|

| > 15 | ~15% | Low | [5][15] |

| 5 - 15 | ~30% | Moderate | [5][15] |

| < 5 | ~50% | High |[5][15] |

Calculating the molar ratio:

-

Molar Ratio = (Phytate content in mg / 660 g/mol) / (Zinc content in mg / 65.4 g/mol)

For example, wheat seeds with a phytic acid content of 1070 mg/100g and a zinc content of 8.5 mg/100g (under zinc-deficient conditions) can have a molar ratio of approximately 126, indicating very low zinc bioavailability.[9] Zinc fertilization can significantly lower this ratio by increasing seed zinc content and slightly decreasing phytic acid, thereby improving nutritional quality.[9]

Biochemical Interactions and Biological Role

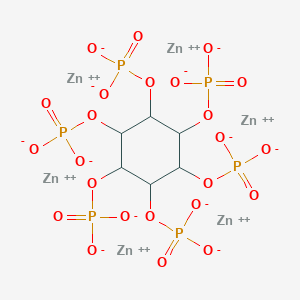

The interaction between zinc and phytic acid is a classic example of mineral chelation. The negatively charged phosphate groups of the phytic acid molecule form strong, insoluble complexes with positively charged zinc ions (Zn²⁺) at physiological pH, preventing their absorption.[16]

Caption: Logical diagram of phytic acid chelating zinc and other minerals.

Beyond its antinutrient role, this compound is integral to seed biology. Zinc is a crucial cofactor for over 300 enzymes and is vital for protein synthesis, hormone regulation (auxins), and the integrity of cellular membranes.[17][18] During germination, the enzyme phytase, which is activated upon imbibition, degrades phytate, releasing the stored phosphorus, zinc, and other minerals essential for the early growth and development of the seedling.[1][8]

Experimental Protocols

Accurate quantification of zinc and phytic acid is essential for assessing the nutritional quality of seeds. A typical workflow involves separate analytical procedures for each component followed by the calculation of their molar ratio.

Sample Preparation

-

Drying : Seed samples are typically dried (e.g., in an oven at 60-70°C) to a constant weight to determine the dry matter content.

-

Grinding : The dried seeds are ground into a fine, homogenous powder using a mill to increase the surface area for efficient extraction.

Phytic Acid Extraction and Quantification

Several methods exist for phytate analysis, ranging from classical precipitation techniques to modern chromatographic methods.[19][20][21]

Protocol: Spectrophotometric Determination of Phytic Acid This protocol is based on the principle that phytic acid can be precipitated as ferric phytate, and the iron content of the precipitate is then measured.[11] A variation involves an enzymatic assay where phytase releases inorganic phosphate (Pi), which is then quantified colorimetrically.[22]

-

Extraction :

-

Weigh approximately 1-5 g of the ground seed sample.

-

Extract with 20-50 mL of 0.2-0.5 N HCl for 1-3 hours with constant shaking.[11]

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery. Combine the supernatants.

-

-

Precipitation (Classical Method) :

-

Add an excess of a standard ferric chloride (FeCl₃) solution to the acidic extract to precipitate ferric phytate.[11]

-

Heat the solution in a boiling water bath to complete the precipitation.

-

Isolate the precipitate by centrifugation or filtration.

-

-

Quantification :

-

Iron Analysis : Digest the ferric phytate precipitate and determine the iron content using a spectrophotometer (e.g., with 2,2'-bipyridine). The phytic acid content is calculated based on the known iron-to-phosphorus ratio in ferric phytate (typically assumed to be 4:6).[11]

-

Phosphate Analysis (Enzymatic Method) : Alternatively, use a commercial kit (e.g., Megazyme®).[22] The extract is incubated with phytase to release inorganic phosphate (Pi), followed by the addition of a molybdate solution, which forms a blue complex with Pi. The absorbance is read at ~655 nm, and the phytic acid concentration is calculated from the amount of Pi released.[22]

-

Zinc Quantification

Total zinc concentration is determined using atomic spectrometry methods after acid digestion.

Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Analysis

-

Acid Digestion :

-

Weigh approximately 0.2-0.5 g of the ground seed sample into a digestion vessel.

-

Add a mixture of high-purity acids (e.g., nitric acid and hydrogen peroxide).

-

Digest the sample using a microwave digestion system until the solution is clear.

-

-

Analysis :

-

Dilute the digested sample to a known volume with deionized water.

-

Analyze the zinc concentration using ICP-MS or Atomic Absorption Spectroscopy (AAS), comparing the sample's signal to that of certified zinc standards.[23]

-

Caption: Experimental workflow for zinc and phytate quantification in seeds.

Implications for Research and Development

The study of this compound in seeds has significant implications for several scientific and industrial fields:

-

Nutritional Science and Biofortification : Understanding the genetic and environmental factors that control zinc and phytate accumulation is key to breeding new crop varieties with lower phytate content and higher bioavailable zinc.[1][24] Zinc fertilization is a direct agricultural strategy shown to improve the phytate:zinc molar ratio.[9]

-

Food Processing : Techniques such as soaking, germination (sprouting), and fermentation can effectively reduce the phytic acid content in seeds.[3] These methods activate the endogenous phytase enzyme, leading to the breakdown of phytate and the release of chelated minerals.[3]

-

Drug Development : The strong chelating properties of phytic acid are being explored for therapeutic applications. Conversely, exogenous phytase enzymes can be developed as dietary supplements or drugs to improve mineral absorption from plant-based diets, addressing zinc and iron deficiencies in vulnerable populations.[3]

Conclusion

This compound is a naturally occurring complex in plant seeds, representing both a vital storage compound for the plant and a significant antinutritional factor for humans. Its presence directly limits the bioavailability of dietary zinc, a critical micronutrient for human health. A thorough understanding of its distribution, the factors influencing its concentration, and the precise methods for its quantification are essential for researchers. By integrating analytical chemistry, plant science, and nutritional biochemistry, professionals can develop effective strategies—from agricultural biofortification to food processing and pharmaceutical interventions—to mitigate the antinutrient effects of phytate and enhance the nutritional value of staple food crops worldwide.

References

- 1. Seed Biofortification and Phytic Acid Reduction: A Conflict of Interest for the Plant? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytic Acid: Antinutrient Effects, Benefits, How to Reduce [healthline.com]

- 3. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Implications of phytate in plant-based foods for iron and zinc bioavailability, setting dietary requirements, and formulating programs and policies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. "Phytate Extraction and Stimulation of Phytase by Zn & Mg in Seeds" by Sandra Gin-San Chow [scholarsrepository.llu.edu]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phytate, iron, zinc, and calcium content of common Bolivian foods and their estimated mineral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. omexcanada.com [omexcanada.com]

- 19. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Research Portal [ourarchive.otago.ac.nz]

- 22. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Seed nutripriming with zinc is an apt tool to alleviate malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Zinc Phytate in Phosphorus Storage in Grains: A Technical Guide

Introduction

Phytic acid (myo-inositol 1,2,3,4,5,6-hexakisphosphate, or IP6) is the primary storage form of phosphorus in the seeds and grains of many plants, accounting for up to 85% of the total seed phosphorus.[1][2][3] In its salt form, known as phytate, this molecule readily chelates essential mineral cations, including zinc (Zn), iron (Fe), calcium (Ca), magnesium (Mg), and potassium (K), forming insoluble mixed salts.[2][4][5] The complex of phytic acid with zinc, known as zinc phytate, is a crucial component of the grain's nutrient reserves, intended to support the embryo during germination and early seedling growth.[6][7]

However, for monogastric animals, including humans, the phosphorus and chelated minerals within the phytate complex are poorly bioavailable. This is due to the lack of the digestive enzyme phytase, which is required to hydrolyze the phytic acid molecule and release the bound nutrients.[1] Consequently, phytic acid is often termed an "anti-nutrient," as its presence in staple foods like cereals and legumes can significantly inhibit the absorption of vital minerals, leading to deficiencies.[1][5][8] This guide provides an in-depth technical overview of the formation, storage, and physiological role of this compound in grains, detailing the analytical methods used for its quantification and the biological pathways involved.

Quantitative Data: Phytate and Mineral Content in Grains

The concentration of phytic acid and essential minerals like zinc varies considerably among different types of grains and is influenced by genetic factors, environmental conditions, and agricultural practices.[4][9] The molar ratio of phytate to zinc is a critical indicator of zinc bioavailability; a ratio below 15 is generally considered to allow for adequate zinc absorption.[10]

Table 1: Typical Phytic Acid and Zinc Content in Various Grains

| Grain Type | Phytic Acid Content (% dry weight) | Zinc Content (mg/kg) | Typical Phytate:Zinc Molar Ratio |

| Maize (Corn) | 0.75 - 2.22 | 20 - 45 | > 20 |

| Wheat | 0.62 - 1.35 | 25 - 49 | 17 - 24 |

| Rice (Brown) | 0.8 - 2.2 | 13 - 25 | > 25 |

| Barley | 0.98 - 1.16 | 20 - 40 | > 20 |

| Oats | 0.89 - 1.10 | 30 - 50 | > 15 |

| Sorghum | 1.0 - 3.1 | 15 - 35 | > 30 |

| Common Bean | 0.70 - 1.48 | 30 - 58 | 13 - 31 |

| Soybean | 1.00 - 2.22 | 35 - 60 | > 20 |

Note: Values are approximate and can vary significantly based on cultivar, growing conditions, and processing. Data compiled from multiple sources.[1][10][11][12][13][14]

Table 2: Effect of Zinc Fertilization on Grain Composition in Wheat

| Treatment | Grain Zinc (mg/kg) | Grain Phytic Acid (mg/g) | Phytate:Zinc Molar Ratio |

| Control (No Zn) | 7 - 11 | 8 - 13 | ~126 |

| Soil + Foliar Zn Application | 14 - 23 | 7 - 12 | ~56 |

Source: Data adapted from studies on wheat cultivars, demonstrating that zinc fertilization can increase grain zinc concentration, slightly decrease phytic acid, and significantly improve the phytate:zinc molar ratio.[15]

Biochemical Structure and Storage

Phytic acid is a highly negatively charged molecule at physiological pH, with six phosphate groups that act as potent chelating agents.[2][7] It forms stable, insoluble complexes with divalent and trivalent cations. The affinity for binding follows the general order: Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Fe³⁺ > Ca²⁺.[7] This chelation process results in the formation of phytate salts, or "phytin."

Within the seed, phytate is not uniformly distributed. It accumulates in specific storage structures called globoids , which are crystalline or amorphous inclusions within protein bodies.[2][3] The location of these phytate-rich globoids varies by species:

-

Cereals (Wheat, Rice, Barley): Primarily located in the aleurone layer and bran, which are removed during milling.[1][2][3]

-

Maize: Concentrated in the embryo (germ).[2]

-

Legumes (Beans, Soybeans): Stored within the cotyledons.[1][3]

This localization has significant nutritional implications, as processing methods that remove the bran or germ also remove the majority of the phytic acid and associated minerals.

Signaling Pathways and Biosynthesis

The biosynthesis of phytic acid is a complex, multi-step process that begins with glucose-6-phosphate. The pathway involves a series of phosphorylation events catalyzed by specific kinases.

Caption: Phytic acid biosynthesis pathway starting from glucose-6-phosphate.

The synthesized phytic acid is then transported into protein storage vacuoles, where it chelates minerals like zinc, forming the characteristic globoid structures.

Caption: Logical diagram of mineral chelation by phytic acid.

Experimental Protocols

Accurate quantification of zinc and phytate is essential for nutritional studies and crop breeding programs.

Phytate Quantification

A common and reliable method involves colorimetric determination after precipitation.

Protocol: Ferric Chloride Precipitation Method (Modified)

-

Extraction:

-

Weigh 1.0 g of finely ground grain sample into a centrifuge tube.

-

Add 20 mL of 0.65 N HCl and shake vigorously for 1-3 hours at room temperature to extract phytic acid.

-

Centrifuge at 3,000 x g for 15 minutes and collect the supernatant.

-

-

Precipitation:

-

Transfer a known volume of the supernatant to a new tube.

-

Add an excess of ferric chloride (FeCl₃) solution of a known concentration.

-

Heat the mixture in a boiling water bath for 45 minutes to precipitate ferric phytate.[16]

-

Centrifuge to pellet the ferric phytate precipitate.

-

-

Quantification (Indirect Method):

-

The amount of phytate is determined by measuring the iron remaining in the supernatant.

-

An aliquot of the supernatant is reacted with a colorimetric reagent (e.g., 2,2'-bipyridine or sulfosalicylic acid) that forms a colored complex with iron.[17]

-

Measure the absorbance using a spectrophotometer at a specific wavelength (e.g., 519 nm for bipyridine).

-

Calculate the amount of iron that was precipitated and, using the known stoichiometric ratio of iron to phosphorus in ferric phytate (typically assumed to be 4:6), determine the phytic acid content.[16]

-

Alternative methods include High-Performance Liquid Chromatography (HPLC), which can separate and quantify different inositol phosphate species.[18]

Zinc Quantification

Protocol: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Analysis

-

Digestion:

-

Accurately weigh approximately 0.5 g of the dried, ground grain sample into a digestion vessel.

-

Add a mixture of concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) or perchloric acid (HClO₄).

-

Digest the sample using a microwave digestion system or a heating block until the solution is clear. This process breaks down the organic matrix and releases the minerals into the solution.

-

-

Dilution:

-

Cool the digested sample and dilute it to a precise final volume (e.g., 25 or 50 mL) with deionized water.

-

-

Analysis:

-

Introduce the diluted sample into an AAS or ICP-OES/MS instrument.

-

The instrument measures the concentration of zinc by atomizing the sample and detecting the absorption or emission of light at a characteristic wavelength for zinc.

-

Quantify the zinc concentration by comparing the sample's signal to a calibration curve prepared from certified zinc standards.

-

Calculation of Phytate:Zinc Molar Ratio

This ratio is a crucial predictor of zinc bioavailability.

Formula: Molar Ratio = (Phytate content [mg/100g] / 660 g/mol) / (Zinc content [mg/100g] / 65.4 g/mol)

Strategies for Phytate Reduction in Grains

To improve the nutritional value of grains, various processing and biotechnological methods are employed to reduce phytic acid content.

Caption: Workflow of common methods for reducing phytate in grains.

These methods work by activating the grain's endogenous phytase enzymes or by introducing microbial phytases, which break down phytic acid into lower inositol phosphates and inorganic phosphate, thereby releasing the chelated minerals.[1][19][20] Additionally, modern genetic approaches, including biofortification and gene editing (e.g., CRISPR-Cas9), aim to develop low-phytate grain varieties or varieties with enhanced zinc accumulation.[19][21][22]

Conclusion

This compound is the primary storage complex for both phosphorus and zinc in grains, playing a vital role in the seed's life cycle. While essential for the plant, this complex acts as an anti-nutrient in human and monogastric animal diets by limiting the bioavailability of these critical nutrients. Understanding the biochemical pathways of its formation, its precise location within the grain, and the factors influencing its concentration is paramount for addressing mineral deficiencies worldwide. Through a combination of advanced analytical techniques, innovative food processing, and modern plant breeding strategies, it is possible to mitigate the anti-nutritional effects of phytate, thereby enhancing the nutritional value of staple food crops for a growing global population.

References

- 1. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seed Biofortification and Phytic Acid Reduction: A Conflict of Interest for the Plant? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phytic acid - Wikipedia [en.wikipedia.org]

- 6. Phytic acid and phosphorus in crop seeds and fruits: a global estimate | Seed Science Research | Cambridge Core [cambridge.org]

- 7. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. westonaprice.org [westonaprice.org]

- 9. Variability in iron, zinc and phytic acid content in a worldwide collection of commercial durum wheat cultivars and the effect of reduced irrigation on these traits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. sdiarticle4.com [sdiarticle4.com]

- 12. scielo.br [scielo.br]

- 13. ijcmas.com [ijcmas.com]

- 14. Combination of High Zn Density and Low Phytic Acid for Improving Zn Bioavailability in Rice (Oryza stavia L.) Grain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cerealsgrains.org [cerealsgrains.org]

- 17. DSpace [dr.lib.iastate.edu]

- 18. researchgate.net [researchgate.net]

- 19. abrinternationaljournal.org [abrinternationaljournal.org]

- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. Gene Editing Strategies for Reducing Phytic Acid in Crops- Crop Biotech Update (June 14, 2023) | Gene Editing Supplement - ISAAA.org [isaaa.org]

The Untangled Web: A Technical Guide to the Discovery and History of Zinc Phytate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in a myriad of physiological processes, from enzymatic function and protein synthesis to immune response and cellular signaling. However, the bioavailability of this crucial nutrient is often compromised by dietary factors, most notably phytic acid. This in-depth technical guide navigates the historical landscape of zinc phytate research, from its initial discovery to our current understanding of its intricate molecular interactions and profound implications for human health and drug development. We will delve into the key experiments that have shaped this field, present quantitative data on the impact of phytate on zinc absorption, and provide detailed methodologies for the core experimental protocols employed in this area of research.

A Historical Odyssey: Unraveling the Zinc-Phytate Connection

The story of this compound research is one of gradual revelation, built upon the foundational work of pioneering scientists. The journey began with the independent discovery of "phosphor-globuli" in plant seeds by W. Pfeffer in 1872, a substance later identified as phytic acid. However, it was the seminal work of English physician and nutritionist Sir Edward Mellanby in the early 20th century that first brought the anti-nutritional properties of phytic acid to light.[1][2][3][4][5] His research, initially focused on the cause of rickets, demonstrated that cereals rich in phytates interfered with the absorption of calcium, leading to bone decalcification.[1][2][3][4][5]

While Mellanby's work laid the groundwork, the specific and potent inhibitory effect of phytate on zinc absorption remained largely unrecognized until the mid-20th century. A pivotal moment came with the groundbreaking research of Dr. Ananda S. Prasad .[6][7][8][9][10] In the 1960s, Dr. Prasad identified a syndrome of severe zinc deficiency in young men in Iran and Egypt, characterized by dwarfism, hypogonadism, and iron-deficiency anemia.[6][7][8][9][10] Their diets, consisting primarily of unleavened bread high in phytate, were pinpointed as the culprit.[11] This crucial observation firmly established the link between high phytate consumption and human zinc deficiency, opening a new chapter in nutritional science.[6][7][8][9][10]

Subsequent decades of research have focused on quantifying the inhibitory effects of phytate, elucidating the underlying mechanisms, and developing strategies to mitigate its impact. The 1980s saw the advent of isotope tracer studies in humans, which provided precise measurements of zinc absorption in the presence of varying levels of phytate.[1][5][12] These studies confirmed the dose-dependent inhibitory effect of phytate and led to the development of the phytate:zinc molar ratio as a key predictor of zinc bioavailability.[1][5][12]

A Timeline of Key Discoveries:

-

1872: W. Pfeffer discovers phytic acid in plant seeds.

-

Early 1920s: Sir Edward Mellanby demonstrates the anti-calcifying effects of phytate-rich cereals, linking them to rickets.[1][2][3][4][5]

-

1961-1963: Dr. Ananda S. Prasad identifies and characterizes human zinc deficiency in the Middle East, attributing it to high-phytate diets.[6][7][8][9][10]

-

1970s: The development of analytical methods for phytate in foods allows for a more accurate assessment of dietary intake.

-

1980s: Isotope tracer studies in humans provide quantitative data on the inhibitory effect of phytate on zinc absorption.[1][5][12]

-

1990s - Present: Ongoing research focuses on the molecular mechanisms of phytate-zinc interactions, the development of in vitro models for bioavailability assessment, and strategies to enhance zinc absorption from plant-based diets.

Quantitative Insights: The Impact of Phytate on Zinc Bioavailability

The inhibitory effect of phytate on zinc absorption is a direct consequence of its chemical structure. Phytic acid, or inositol hexaphosphate (IP6), possesses six negatively charged phosphate groups that readily chelate divalent cations like zinc, forming insoluble and unabsorbable complexes in the gastrointestinal tract.[13] The extent of this inhibition is influenced by the dietary intake of both phytate and zinc, often expressed as the phytate:zinc molar ratio.

| Phytate:Zinc Molar Ratio | Estimated Zinc Bioavailability | Reference |

| <5 | High (~33-50%) | [14][15] |

| 5-15 | Moderate (~25-30%) | [14][15] |

| >15 | Low (~15%) | [14][15] |

Table 1: Phytate:Zinc Molar Ratio and Estimated Zinc Bioavailability. This table provides a general guideline for estimating zinc bioavailability based on the molar ratio of phytate to zinc in the diet.

Numerous human and animal studies have quantified the impact of phytate from various food sources on zinc absorption. The following table summarizes key findings from selected studies.

| Food Matrix | Phytate Content (mg/100g) | Zinc Content (mg/100g) | Phytate:Zinc Molar Ratio | Fractional Zinc Absorption (%) | Reference |

| White Bread | 90 | 0.9 | 15.2 | 17.1 | [16] |

| Whole Wheat Bread | 330 | 2.5 | 20.0 | 8.5 | [16] |

| Soy Formula | 640 | 1.1 | 88.2 | 7.5 | [17] |

| Beef | 0 | 5.2 | 0 | 27.8 | [16] |

| Black Beans (cooked) | 430 | 1.9 | 34.4 | 10.2 | [17] |

Table 2: Zinc and Phytate Content of Selected Foods and their Impact on Fractional Zinc Absorption. This table presents data from various studies, illustrating the inverse relationship between phytate content and zinc absorption across different food matrices.

Experimental Protocols: Core Methodologies in this compound Research

The advancement of our understanding of zinc-phytate interactions has been heavily reliant on the development and refinement of key experimental techniques. This section provides an overview of two fundamental protocols: the analysis of phytic acid in food samples by High-Performance Liquid Chromatography (HPLC) and the in vitro assessment of zinc bioavailability using the Caco-2 cell model.

Protocol 1: Determination of Phytic Acid in Food Samples by HPLC

This protocol outlines a common method for the quantitative analysis of phytic acid (IP6) and its lower inositol phosphate forms (IP1-IP5) in food matrices.

1. Sample Preparation and Extraction: a. Homogenize the food sample to a fine powder. b. Defat the sample if the fat content is high (>15%) using an appropriate solvent (e.g., petroleum ether). c. Extract a known weight of the sample with a dilute acid solution (e.g., 0.5 M HCl or 3% trichloroacetic acid) by shaking or sonication for a defined period (e.g., 1-3 hours). d. Centrifuge the mixture to pellet the solid material. e. Filter the supernatant through a 0.45 µm filter.

2. Anion-Exchange Chromatography Cleanup: a. Condition a strong anion-exchange (SAX) column with the extraction acid and then with deionized water. b. Load the filtered extract onto the SAX column. c. Wash the column with deionized water to remove interfering substances. d. Elute the inositol phosphates with a stepwise or gradient elution of increasing concentrations of HCl or NaCl. Collect fractions corresponding to different inositol phosphate species if desired.

3. HPLC Analysis: a. Mobile Phase: Prepare an appropriate mobile phase, often a buffered solution containing a chelating agent (e.g., EDTA) to improve peak shape. The pH is a critical parameter and should be carefully controlled. b. Column: Utilize a suitable HPLC column, typically a strong anion-exchange column. c. Detection: Phytic acid does not have a strong chromophore, so direct UV detection is not effective. Post-column derivatization with a reagent that forms a colored or fluorescent complex with the phosphate groups is commonly employed. A common method involves reaction with ferric iron and a chromogenic agent. Alternatively, refractive index (RI) detection can be used. d. Quantification: Prepare a standard curve using a certified phytic acid standard. Inject the prepared sample extracts and quantify the phytic acid concentration by comparing the peak area to the standard curve.

Protocol 2: In Vitro Zinc Bioavailability Assessment using Caco-2 Cells

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the absorptive epithelium of the small intestine. This model is widely used to assess the bioavailability of various nutrients, including zinc.

1. Caco-2 Cell Culture and Differentiation: a. Culture Caco-2 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. b. Seed the cells onto permeable Transwell® inserts. c. Maintain the cells in culture for 21 days to allow for spontaneous differentiation into a polarized monolayer. The formation of a functional monolayer can be confirmed by measuring the transepithelial electrical resistance (TEER).

2. Simulated In Vitro Digestion of Food Samples: a. Homogenize the food sample to be tested. b. Subject the food sample to a two-step enzymatic digestion process that simulates gastric and intestinal digestion. i. Gastric Digestion: Incubate the sample with pepsin at a pH of ~2.0. ii. Intestinal Digestion: Neutralize the pH and incubate the sample with a mixture of pancreatin and bile salts. c. After digestion, centrifuge the sample and collect the supernatant (the "digest"), which contains the potentially bioavailable zinc.

3. Zinc Uptake Assay: a. Wash the differentiated Caco-2 cell monolayers with a buffered salt solution. b. Add the prepared food digest to the apical side of the Transwell® inserts. c. Incubate the cells for a defined period (e.g., 2 hours) to allow for zinc uptake. d. After incubation, wash the cells thoroughly to remove any unbound zinc. e. Lyse the cells to release the intracellular zinc. f. Quantify the zinc content in the cell lysate using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

4. Data Analysis: a. Calculate the percentage of zinc uptake from the food digest relative to the total amount of zinc added to the apical chamber. b. Compare the zinc uptake from the test food to that from a control (e.g., a solution of zinc sulfate) to determine the relative bioavailability.

Signaling Pathways and Molecular Mechanisms

The primary mechanism by which phytate inhibits zinc absorption is through chelation in the intestinal lumen.[13] The negatively charged phosphate groups of the phytic acid molecule form strong, insoluble complexes with positively charged zinc ions, rendering them unavailable for absorption by the intestinal enterocytes. This luminal interaction is the central dogma of zinc-phytate antagonism.

However, the consequences of reduced zinc bioavailability extend beyond the gut, impacting a multitude of intracellular signaling pathways. Zinc deficiency, often a direct result of high phytate intake, can disrupt cellular homeostasis and lead to a cascade of downstream effects.

Zinc ions are crucial for the function of numerous enzymes and transcription factors. A deficiency in bioavailable zinc can therefore impair:

-

Gene Expression: Many transcription factors contain "zinc finger" domains, which are essential for their ability to bind to DNA and regulate gene expression. Zinc deficiency can lead to misfolding and inactivation of these proteins, altering the transcription of numerous genes involved in cell growth, differentiation, and immune function.

-

Enzymatic Activity: Zinc is a cofactor for over 300 enzymes, including those involved in DNA and RNA synthesis, protein metabolism, and antioxidant defense (e.g., superoxide dismutase). Reduced zinc availability can compromise the activity of these vital enzymes.

-

Immune Function: Zinc plays a critical role in the development and function of immune cells.[18] Zinc deficiency is associated with impaired T-cell function, reduced antibody production, and increased susceptibility to infections.[18] This is partly due to the role of zinc in signaling pathways within immune cells, such as those involving NF-κB and cytokine production.[18]

-

Cellular Signaling: Zinc itself can act as an intracellular signaling molecule, with transient changes in intracellular free zinc concentrations ("zinc signals") modulating the activity of various signaling proteins, including kinases and phosphatases.[19][20] Disruption of zinc homeostasis can therefore interfere with these signaling cascades.

Conclusion and Future Directions

The journey of this compound research, from the early observations of its anti-nutrient effects to the intricate details of its molecular interactions, highlights the critical importance of understanding dietary factors in human health. The pioneering work of scientists like Sir Edward Mellanby and Dr. Ananda S. Prasad has laid a robust foundation for our current knowledge. For researchers, scientists, and drug development professionals, a thorough understanding of the history and methodologies in this field is paramount.

Future research will likely focus on several key areas:

-

Refining Bioavailability Models: Developing more accurate and predictive in vitro and in silico models to assess zinc bioavailability from complex food matrices.

-

Investigating Individual Variability: Understanding the genetic and physiological factors that contribute to individual differences in susceptibility to the inhibitory effects of phytate.

-

Developing Novel Mitigation Strategies: Exploring new food processing techniques, enzymatic treatments, and biofortification strategies to enhance zinc absorption from plant-based foods.

-

Therapeutic Applications: Investigating the potential of modulating zinc-phytate interactions for therapeutic purposes in conditions associated with zinc dyshomeostasis.

By building upon the rich history of this compound research, the scientific community can continue to unravel the complexities of this crucial nutrient interaction and develop effective strategies to improve global human health.

References

- 1. A Historical Review of Progress in the Assessment of Dietary Zinc Intake as an Indicator of Population Zinc Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional significance of zinc-related signaling pathways in immune cells. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Sir Edward Mellanby (1884-1955) GBE KCB FRCP FRS: nutrition scientist and medical research mandarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The Pioneer of Zinc - Dr. Ananda Prasad | mibihar [mibihar.com]

- 7. princemahidolaward.org [princemahidolaward.org]

- 8. today.wayne.edu [today.wayne.edu]

- 9. Zinc Nutrition from Discovery to Global Health Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. today.wayne.edu [today.wayne.edu]

- 11. researchgate.net [researchgate.net]

- 12. A historical review of progress in the assessment of dietary zinc intake as an indicator of population zinc status [pubmed.ncbi.nlm.nih.gov]

- 13. blog.truegeometry.com [blog.truegeometry.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phytate content of foods: effect on dietary zinc bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Zinc Signals and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Zinc Phytate as an Anti-Nutritional Factor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytic acid, or phytate, is the primary storage form of phosphorus in many plant tissues, particularly in grains, legumes, nuts, and seeds.[1][2][3] While an essential molecule for the plant, phytate is considered a significant anti-nutritional factor for humans and monogastric animals.[2][4] This is primarily due to its strong chelating properties, forming insoluble complexes with essential minerals, most notably zinc.[3][5] The resulting zinc phytate complex is poorly absorbed in the small intestine, leading to reduced zinc bioavailability and an increased risk of zinc deficiency.[6][7] This technical guide provides a comprehensive overview of this compound as an anti-nutritional factor, detailing its mechanism of action, quantitative impact on zinc bioavailability, standardized experimental protocols for its study, and its downstream effects on cellular signaling pathways.

Introduction to Phytic Acid (Phytate)

Phytic acid (myo-inositol 1,2,3,4,5,6-hexakisphosphate or IP6) is a saturated cyclic acid.[3] In plant-based foods, it exists as a mixed salt of various cations and is referred to as phytin.[1] Due to the lack of the digestive enzyme phytase, humans and other monogastric animals cannot effectively hydrolyze the phytate molecule to release the bound phosphorus and minerals.[2][4] The negatively charged phosphate groups of phytic acid readily bind with positively charged multivalent mineral ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), rendering them biologically unavailable for absorption.[4]

Mechanism of Action: Zinc Chelation

The anti-nutritional effect of phytate on zinc bioavailability is a direct consequence of its molecular structure. The six phosphate groups on the inositol ring provide numerous binding sites for cations.[3] In the gastrointestinal tract, phytic acid forms stable, insoluble complexes with zinc ions, preventing their absorption by enterocytes in the small intestine.[5][6] The extent of this inhibition is influenced by the molar ratio of phytate to zinc in the diet.

Logical Relationship of Zinc Chelation by Phytate

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scivisionpub.com [scivisionpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytate and zinc bioavailability [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary phytate, zinc and hidden zinc deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Chelation: A Technical Guide to the Interaction of Phytic Acid and Zinc Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelating properties of phytic acid with zinc ions. Phytic acid, a major storage form of phosphorus in plants, is a potent chelator of divalent cations, including zinc. This interaction has significant implications for zinc bioavailability in nutrition and presents both challenges and opportunities in the field of drug development. This document details the quantitative aspects of this interaction, outlines key experimental protocols for its study, and explores its relevance to cellular signaling and therapeutic applications.

Quantitative Analysis of Phytic Acid-Zinc Chelation

The interaction between phytic acid and zinc is a complex equilibrium influenced by factors such as pH, molar ratio of the reactants, and the presence of other ions. The following tables summarize key quantitative data from various studies.

Table 1: Stability Constants and Stoichiometry of Phytic Acid-Zinc Complexes

| Parameter | Value | Conditions | Experimental Method |

| Moles of Zinc per mole of Phytate | ~3.5 | Optimal conditions | Calorimetric studies |

| Log K (Conditional Stability Constant) | Data varies with pH and ionic strength | pH-dependent | Electrospray Ionization Mass Spectrometry |

| Stoichiometry (Zn:Phytate) | Can range from 1:1 to 6:1 | Dependent on pH and molar ratio | Potentiometric Titration, 31P NMR |

Table 2: Impact of Phytate:Zinc Molar Ratio on Zinc Bioavailability

| Phytate:Zinc Molar Ratio | Effect on Zinc Bioavailability | Reference |

| > 15 | Significant reduction in zinc absorption | |

| 12 | Reduced zinc balance in short-term human studies | |

| < 5 | Minimal to no inhibitory effect on zinc absorption |

Key Experimental Protocols

The study of phytic acid-zinc interactions employs a variety of analytical techniques. Below are detailed methodologies for some of the most common and informative experiments.

Potentiometric Titration

This classical method is used to determine the stability constants of metal complexes.

Objective: To determine the stoichiometry and stability constants of phytic acid-zinc complexes by monitoring pH changes upon titration with a standard base.

Methodology:

-

Solution Preparation: Prepare a stock solution of phytic acid of known concentration. A standard solution of a strong base (e.g., NaOH) and a solution of a zinc salt (e.g., ZnCl₂) are also prepared.

-

Titration Setup: An automatic titrator equipped with a calibrated pH electrode is used. The titration vessel is maintained at a constant temperature (e.g., 25 °C) and under an inert atmosphere (e.g., nitrogen) to prevent carbonate formation.

-

Titration Procedure: A known volume of the phytic acid solution, with and without the addition of a known concentration of the zinc salt, is titrated with the standard base solution.

-

Data Analysis: The titration curves (pH vs. volume of titrant) are recorded. The formation of complexes is indicated by a shift in the titration curve in the presence of the metal ion compared to the titration of the ligand alone. The stability constants are calculated from the titration data using specialized software like Hyperquad2013, which performs non-linear least-squares fitting of the experimental data to a chemical model.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the phytic acid-zinc interaction.

Methodology:

-

Sample Preparation: Phytic acid and zinc salt solutions are prepared in the same buffer to minimize heats of dilution. The concentrations are chosen based on the expected binding affinity.

-

ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

-

Titration: The phytic acid solution is placed in the sample cell, and the zinc solution is loaded into the injection syringe. A series of small, precise injections of the zinc solution into the phytic acid solution are performed.

-

Data Acquisition: The heat change associated with each injection is measured by the instrument's sensitive calorimeter.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of zinc to phytic acid. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to extract the thermodynamic parameters.

In Vitro Digestion / Caco-2 Cell Model

This cell-based assay simulates human intestinal absorption and is used to assess the bioavailability of minerals like zinc.

Objective: To evaluate the effect of phytic acid on the absorption and transport of zinc across a model of the intestinal epithelium.

Methodology:

-

Caco-2 Cell Culture: Human colorectal adenocarcinoma (Caco-2) cells are cultured on semi-permeable inserts until they differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

-

In Vitro Digestion: A food matrix or a solution containing zinc and phytic acid is subjected to a simulated gastrointestinal digestion process, involving treatment with pepsin at acidic pH followed by pancreatin and bile salts at a more neutral pH.

-

Cellular Uptake and Transport: The soluble fraction from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer. After a defined incubation period, the amount of zinc in the apical and basolateral compartments, as well as the amount taken up by the cells, is quantified using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

-

Data Analysis: The percentage of zinc uptake and transport is calculated to determine its bioavailability. The results from samples with and without phytic acid are compared to assess its inhibitory effect.

Visualizing Workflows and Interactions

The following diagrams, generated using the DOT language

An In-Depth Technical Guide to the Stoichiometry of Zinc and Phytic Acid Complexation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complexation of zinc with phytic acid (myo-inositol hexaphosphate) is a critical interaction influencing the bioavailability of this essential mineral in nutrition and has significant implications for drug development, where phytic acid's chelation properties can be both a challenge and an opportunity. This technical guide provides a comprehensive overview of the stoichiometry of zinc-phytic acid complexes, detailing the variable binding ratios reported under different physicochemical conditions. It includes a thorough examination of the key experimental methodologies used to elucidate these stoichiometric relationships, offering detailed protocols for potentiometric titration, isothermal titration calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data from various studies are summarized for comparative analysis, and conceptual diagrams are provided to illustrate the complexation process and experimental workflows.

Introduction

Phytic acid, the primary storage form of phosphorus in many plant tissues, is a potent chelator of divalent metal ions, including zinc. The formation of insoluble zinc-phytate complexes in the gastrointestinal tract is a major factor limiting the absorption and bioavailability of dietary zinc.[1][2] Understanding the stoichiometry of this interaction—the quantitative relationship between zinc and phytic acid in the resulting complexes—is fundamental for developing strategies to enhance zinc absorption from plant-based diets and for designing drug formulations where zinc-phytic acid interactions may play a role.

The complexation is highly dependent on factors such as pH, the molar ratio of zinc to phytic acid, and the presence of other ions.[3][4] Phytic acid has twelve ionizable protons associated with its six phosphate groups, allowing for a variety of coordination possibilities with metal ions. This guide delves into the core principles of zinc and phytic acid complexation, presenting the current state of knowledge in a structured and accessible format for researchers and professionals in the field.

Quantitative Data on Zinc-Phytic Acid Stoichiometry

The stoichiometry of the zinc-phytic acid complex is not fixed and varies depending on the experimental conditions. Different research groups have reported several binding ratios, which are summarized in the table below. The pH of the solution is a particularly critical factor, as it dictates the ionization state of the phosphate groups on the phytic acid molecule.

| Stoichiometric Ratio (Zinc:Phytic Acid) | pH | Molar Ratio (Zn:Phytate) in Solution | Experimental Method | Reference |

| 6:1 | 7.4 | 6:1 | Hydrothermal Synthesis & ICP | [5] |

| 4:1 to 3.5:1 | Not specified | 4:1 initial | ³¹P NMR | [5] |

| 4:1 | Not specified | Not specified | Not specified | [3] |

| Non-integer ratios | 2-11 | 0.6:1, 1:1, 2:1 | Potentiometric Titration | [4] |

| >5:1 (insoluble) | 6.5 | 5:1 | In vitro solubility study | [2] |

Experimental Protocols

The determination of the stoichiometry of zinc-phytic acid complexes relies on a variety of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Potentiometric Titration

Potentiometric titration is a widely used method to study the formation of metal complexes by monitoring the change in pH upon the addition of a titrant.[4][6][7]

Objective: To determine the stoichiometry of the zinc-phytic acid complex by observing the displacement of protons from phytic acid upon the addition of zinc ions.

Materials:

-

Phytic acid solution (e.g., 0.1 M)

-

Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination glass electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Inert gas (e.g., argon or nitrogen) to prevent carbonate formation

Procedure:

-

Preparation: Prepare solutions of phytic acid and zinc chloride at known concentrations. Calibrate the pH meter using standard buffer solutions.

-

Titration Setup: In a thermostated vessel, place a known volume of the phytic acid solution. If investigating the effect of zinc, add a specific molar ratio of the zinc chloride solution to the phytic acid solution (e.g., 0.5:1, 1:1, 2:1 Zn:Phytate).[4]

-

Inert Atmosphere: Bubble an inert gas through the solution to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with the standardized NaOH solution. Record the pH value after each addition of the titrant. The titration should be continued until a pH of around 11-12 is reached to ensure complete deprotonation of the phytic acid.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence points, which correspond to the deprotonation of different sets of phosphate groups, can be determined from the inflection points of the titration curve or by analyzing the first or second derivative of the curve. By comparing the titration curves in the absence and presence of zinc, the number of protons displaced by zinc binding can be calculated, providing insight into the stoichiometry of the complex formed at different pH values.

Potentiometric Titration Workflow

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[8][9][10]

Objective: To determine the binding stoichiometry (n), binding affinity (Kₐ), and thermodynamic parameters (ΔH, ΔS) of the zinc-phytic acid interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Phytic acid solution (e.g., in a suitable buffer like HEPES or MES)

-

Zinc chloride or zinc sulfate solution (in the same buffer as phytic acid)

-

Degassing station

Procedure:

-

Sample Preparation: Prepare a solution of phytic acid (e.g., 10-50 µM) and a more concentrated solution of zinc (e.g., 100-500 µM) in the same, degassed buffer. The buffer choice is critical to minimize heats of protonation.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25°C).

-

Loading: Load the phytic acid solution into the sample cell and the zinc solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the zinc solution into the phytic acid solution. The heat change after each injection is measured.

-

Control Titration: To account for the heat of dilution, perform a control experiment by titrating the zinc solution into the buffer alone.

-

Data Analysis: Subtract the heat of dilution from the binding data. The resulting data is plotted as heat change per injection versus the molar ratio of zinc to phytic acid. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site or multi-site binding model) to extract the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Isothermal Titration Calorimetry Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the zinc-phytic acid complex in both solution and solid states.[5][11]

Objective: To identify the binding sites of zinc on the phytic acid molecule and to determine the stoichiometry of the complex by monitoring changes in the NMR spectra.

Materials:

-

NMR spectrometer with appropriate probes (for solution or solid-state)

-

Phytic acid

-

Zinc salt (e.g., ZnCl₂)

-

Deuterated solvent (e.g., D₂O) for solution NMR

-

NMR tubes

Procedure (Solid-State ³¹P and ¹³C NMR):

-

Complex Synthesis: Synthesize the zinc-phytate complex, for example, by a hydrothermal reaction of sodium phytate with a zinc salt at a specific molar ratio and pH.[5]

-

Sample Preparation: The resulting solid complex is washed, dried, and packed into an NMR rotor.

-

NMR Acquisition: Acquire solid-state ³¹P and ¹³C NMR spectra. The ³¹P NMR spectrum will show signals corresponding to the phosphorus atoms in the phosphate groups of phytic acid. The ¹³C NMR spectrum will provide information about the carbon backbone of the inositol ring.

-

Data Analysis: Compare the spectra of the zinc-phytate complex with that of free phytic acid. Changes in the chemical shifts of the phosphorus and carbon signals upon zinc binding indicate which phosphate groups are involved in the coordination. The integration of signals can also provide quantitative information about the stoichiometry.

Visualization of the Complexation Process

The interaction between zinc and phytic acid is a dynamic process influenced by pH. The following diagram illustrates the general concept of zinc binding to the phosphate groups of phytic acid.

Zinc-Phytic Acid Complexation

Implications for Drug Development

The strong chelating properties of phytic acid have several implications in the field of drug development:

-

Drug Formulation: Phytic acid can be used to control the release of zinc or other metal-containing drugs. The formation of insoluble complexes can be exploited for developing sustained-release formulations.

-

Toxicity Mitigation: In cases of metal toxicity, phytic acid's ability to chelate metals could be investigated as a potential therapeutic strategy.

-

Nutraceuticals: When developing zinc supplements or fortified foods, the presence of phytic acid in the formulation or diet must be considered, as it can significantly reduce zinc bioavailability. Strategies to mitigate this effect, such as the addition of phytase enzymes, may be necessary.

Conclusion

The stoichiometry of zinc and phytic acid complexation is a multifaceted issue governed by a delicate balance of pH, molar ratios, and the presence of other ions. A comprehensive understanding of this interaction, facilitated by techniques such as potentiometric titration, ITC, and NMR spectroscopy, is crucial for researchers, scientists, and drug development professionals. The ability to predict and control the formation of zinc-phytate complexes is key to addressing challenges in nutrition and to harnessing the unique properties of phytic acid in pharmaceutical applications. This guide provides a foundational framework for further investigation into this important area of bioinorganic chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Differential effects of zinc binding on structured and disordered regions in the multidomain STIL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tainstruments.com [tainstruments.com]

- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

An In-depth Technical Guide on the Formation of the Inositol Hexaphosphate-Zinc Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol hexaphosphate (IP6), also known as phytic acid, is a naturally occurring compound found abundantly in plant seeds, grains, and legumes. Its unique structure, featuring a myo-inositol ring with six phosphate groups, endows it with a remarkable ability to chelate multivalent metal ions. Among these, the interaction with zinc (Zn²⁺) is of particular interest due to its profound implications in nutritional science, pharmacology, and cellular biology. The formation of the inositol hexaphosphate-zinc complex can significantly impact the bioavailability of zinc, a crucial trace element for numerous physiological processes. Furthermore, the complex itself may exhibit distinct biological activities. This technical guide provides a comprehensive overview of the formation, structure, and characterization of the IP6-zinc complex, intended for researchers, scientists, and professionals in drug development.

Core Concepts of Inositol Hexaphosphate-Zinc Complex Formation

The interaction between inositol hexaphosphate and zinc is a complex process governed by factors such as pH, stoichiometry, and the presence of other ions. At physiological pH, the phosphate groups of IP6 are deprotonated, carrying a significant negative charge that facilitates the chelation of positively charged zinc ions. This interaction leads to the formation of insoluble and stable complexes.[1][2][3]

The formation of the IP6-zinc complex is a precipitation reaction where the stoichiometry can vary. However, studies have identified a particularly stable complex with a molecular formula of C₆H₁₂O₂₄P₆Zn₆·6H₂O, indicating that one molecule of IP6 can bind with six zinc ions.[1][4] This strong binding affinity is the basis for IP6's well-known effect of reducing zinc absorption in the gastrointestinal tract.[5][6]

The stability and solubility of the IP6-zinc complex are highly pH-dependent. In acidic conditions, the complex is more stable, while its solubility is negligible at neutral pH.[2][3] The presence of other dietary components, such as proteins and other minerals, can also influence the dynamics of this complex formation.

Quantitative Data on IP6-Zinc Complexation

The following tables summarize the key quantitative data related to the formation and composition of the inositol hexaphosphate-zinc complex.

Table 1: Compositional Analysis of the Zn-IP6 Complex

| Parameter | Value | Method of Determination | Reference |

| Molecular Formula | C₆H₁₂O₂₄P₆Zn₆·6H₂O | ICP and HRES-TGA | [1][4] |

| Stoichiometry (Zn:IP6) | 6:1 | ICP and Elemental Analysis | [1][4] |

| Phosphorus/Zinc Molar Ratio | ~1.09 | ICP | [1][4] |

Table 2: Thermodynamic Parameters for IP6-Zinc Binding

| Thermodynamic Parameter | Value | Conditions | Method | Reference |

| ΔH (Enthalpy Change) | Exothermic (stronger binding site) | Not specified | Isothermal Titration Calorimetry | [1] |

| ΔH (Enthalpy Change) | Endothermic (weaker binding site) | Not specified | Isothermal Titration Calorimetry | [1] |

| ΔS (Entropy Change) | -1901 ± 72 J/(mol·K) | Not specified | Isothermal Titration Calorimetry | [1] |

| Solubility Product (Ksp) | (2.6 ± 0.2) × 10⁻⁴⁷ mol⁷/L⁷ | Aqueous solution | Solubility Studies | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the inositol hexaphosphate-zinc complex, as cited in the literature.

Synthesis of the Inositol Hexaphosphate-Zinc (Zn-IP6) Complex

This protocol is adapted from a study that synthesized solid-state metallic phytate complexes.[1][4]

Objective: To synthesize a solid-state Zn-IP6 complex with a 6:1 molar ratio of zinc to IP6.

Materials:

-

Phytic acid sodium salt hydrate (IP6)

-

Zinc chloride (ZnCl₂)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Prepare an aqueous solution of phytic acid sodium salt hydrate.

-

Prepare an aqueous solution of zinc chloride.

-

Adjust the pH of the phytic acid solution to 7.4 using NaOH.

-

Slowly add the zinc chloride solution to the phytic acid solution while stirring continuously. The final molar ratio of Zn²⁺ to IP6 should be 6:1.

-

A white precipitate of the Zn-IP6 complex will form.

-

Continue stirring the suspension for a specified period (e.g., 24 hours) to ensure complete reaction.

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents.

-

Dry the final product under vacuum to obtain the solid Zn-IP6 complex.

References

- 1. Zinc Bioavailability from Phytate-Rich Foods and Zinc Supplements. Modeling the Effects of Food Components with Oxygen, Nitrogen, and Sulfur Donor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding of zinc and calcium to inositol phosphates (phytate) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on Sr/Zn phytate complexes: structural properties and antimicrobial synergistic effects against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of inositol hexaphosphate on retention of zinc and calcium from the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the phytate: zinc molar contents in diets as a determinant of Zn availability to young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Crystalline Zinc Phytate

Abstract: This technical guide provides a comprehensive overview of the core physicochemical characteristics of crystalline zinc phytate. It is intended for researchers, scientists, and drug development professionals who require an in-depth understanding of this compound's properties. This document details its chemical structure, solubility, and thermodynamic profile, and summarizes key spectroscopic data. Furthermore, it provides detailed experimental protocols for its synthesis and characterization. The biological context is also explored, with a focus on the role of the phytate component in cellular signaling pathways, offering a complete picture for advanced research and development applications.

Chemical and Physical Properties

This compound, the hexazinc salt of phytic acid (myo-inositol hexaphosphate), is a compound of significant interest due to its role in nutrition and potential pharmaceutical applications.[1] It typically presents as a white powder.[2] Phytic acid is a potent chelator of divalent cations, and its complex with zinc results in a highly insoluble compound that impacts zinc bioavailability from plant-based diets.[1][3] Understanding its fundamental properties is crucial for its application and for mitigating its antinutritional effects.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂₄P₆Zn₆ | [2][4] |

| Molecular Weight | 1040.28 g/mol | [2] |

| Common Names | Phytic acid zinc salt, myo-Inositol hexakis(dihydrogen phosphate) hexazinc salt | [2][4] |

| CAS Number | 63903-51-5 | [2] |

| Appearance | White powder | [2] |

| Hydration | A hydrated form, Zn₆C₆H₆O₂₄P₆·6H₂O, has been identified. | [5] |

Solubility and Thermodynamic Profile

The solubility of this compound is exceedingly low in aqueous solutions, a key factor contributing to its reduction of zinc bioavailability in biological systems.[6] Its solubility is further influenced by both temperature and pH.

Key Findings:

-

Solubility Product (Ksp): The aqueous Ksp has been determined to be (2.6 ± 0.2) × 10⁻⁴⁷ mol⁷/L⁷.[6][7]

-

Effect of Temperature: The solubility of this compound decreases as temperature increases.[6][7]

-

Effect of pH: Solubility is pH-dependent, decreasing as the pH rises. At a pH between 6.0 and 7.4, its bioavailability is significantly diminished.[8][9] In vitro studies have shown that over 85% of zinc is rendered insoluble at a pH of 6.5.[10][11]

The thermodynamic parameters associated with its dissolution and binding have been characterized, revealing a complex interaction.

| Thermodynamic Parameter | Value | Conditions | Source |

| Enthalpy of Dissolution (ΔH_dis) | -301 ± 22 kJ/mol | [6][7] | |

| Entropy of Dissolution (ΔS_dis) | -1901 ± 72 J/(mol·K) | [6][7] | |

| Gibbs Free Energy (ΔG) | -29.1 kJ/mol | For Zn:Phytate = 3:1 complex | [8][9] |

| Formation Constant (Site 1) | 1.8 × 10⁶ L/mol | In solution at 37 °C | [8] |

| Formation Constant (Site 2) | 8 × 10⁴ L/mol | In solution at 37 °C | [8] |

Structural and Spectroscopic Characterization

The structural elucidation of crystalline this compound has been advanced through various spectroscopic and analytical techniques.

Crystal Structure and Conformation

While a detailed crystal structure is not widely available, studies have determined its molecular formula in a hydrated state as Zn₆C₆H₆O₂₄P₆·6H₂O.[5] The phytate molecule in this complex adopts a 5-axial/1-equatorial conformation.[5]

Spectroscopic Analysis

Spectroscopy provides critical insights into the bonding and structural features of this compound.

| Technique | Key Findings | Source |

| ATR-FTIR | The absorption features in the 900 to 1200 cm⁻¹ range are characteristic of metal phytates. As a heavy divalent metal phytate, the spectrum for this compound shows splitting broad bands. Features in the 1000 to 700 cm⁻¹ region can distinguish it from metal phosphates. | [5][12] |

| Solid-State NMR (¹³C & ³¹P) | Used to confirm the metal coordination bond. The ³¹P NMR spectrum shows a broad peak, with signals for the this compound complex shifted to a lower chemical field compared to the phytic acid precursor. | [5] |

Experimental Methodologies

This section details the protocols for the synthesis and characterization of crystalline this compound.

Synthesis of Crystalline this compound

Crystalline this compound can be synthesized via a precipitation reaction.

Protocol:

-

Reactant Preparation: Prepare an aqueous solution of a zinc salt, such as zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂). Prepare a separate aqueous solution of phytic acid.[1]

-

Reaction: Add the phytic acid solution to the zinc salt solution under constant stirring.

-

pH Adjustment: Adjust the pH of the mixture to a neutral or slightly acidic level to facilitate the formation and precipitation of the this compound complex.[1]

-

Precipitation and Aging: Allow the precipitate to form and age to ensure complete reaction and crystallization.

-

Isolation: Isolate the precipitate by filtration.

-

Washing: Wash the collected solid with deionized water to remove any unreacted ions.

-

Drying: Dry the final product, crystalline this compound, under appropriate conditions (e.g., in an oven at a controlled temperature or under vacuum).

A hydrothermal reaction method has also been successfully employed for synthesis.[5]

Characterization Techniques

4.2.1 Solubility Determination

-

Prepare saturated solutions by adding an excess of this compound to deionized water in sealed containers at various constant temperatures (e.g., 273, 286, 298, 310, and 322 K).[6]

-

Equilibrate the samples under constant stirring in a thermostated water bath for a sufficient duration (e.g., 24 hours) to ensure equilibrium is reached.[6]

-

Prior to analysis, filter the equilibrated samples to remove undissolved solid.[6]

-

Analyze the filtrate for zinc concentration using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) to determine the molar solubility.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare the solid sample, typically by mixing with potassium bromide (KBr) and pressing into a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum for characteristic absorption bands, particularly in the 1200-700 cm⁻¹ region, to confirm the presence of the phytate complex and its distinction from phosphate compounds.[12]

4.2.3 Scanning Electron Microscopy (SEM)

-

Mount a small amount of the crystalline this compound powder onto an SEM stub using conductive adhesive tape.

-

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the crystal morphology, size, and surface topography.

4.2.4 Powder X-ray Diffraction (PXRD)

-

Place a finely ground sample of crystalline this compound onto a sample holder.

-

Mount the holder in the PXRD instrument.

-

Scan the sample over a range of 2θ angles using a monochromatic X-ray source (e.g., Cu Kα).

-

Analyze the resulting diffraction pattern to assess the crystallinity of the material and identify its crystal phases.

Biological Context: Role of Phytate in Cellular Signaling

While crystalline this compound is largely considered biologically inert due to its insolubility, the phytate molecule (Inositol Hexaphosphate, IP6) is a crucial signaling molecule in eukaryotes.[13] If this compound is hydrolyzed by phytase enzymes in the digestive tract, the released IP6 can influence cellular pathways. One of the most significant pathways modulated by IP6 is the Phosphatidylinositol 3-Kinase (PI3K)-Akt pathway, which is central to cell survival, proliferation, and growth.

IP6 has been shown to inhibit the PI3K-Akt pathway.[14][15] It acts by directly blocking the activity of PI3K, which prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption halts the downstream activation of PDK1 and Akt, ultimately impairing pro-survival and proliferative signals.[14] This inhibitory action is a key mechanism behind the observed anti-cancer effects of IP6.[15]

Conclusion